molecular formula C10H15BrO3 B1655213 Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate CAS No. 33229-08-2

Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate

Cat. No.: B1655213
CAS No.: 33229-08-2
M. Wt: 263.13 g/mol
InChI Key: JSNXGRLAIMVAEA-UHFFFAOYSA-N
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Description

Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate is an organic compound that belongs to the class of cyclopentanones. This compound is characterized by the presence of a bromoethyl group attached to the cyclopentane ring, which also contains an ethyl ester and a ketone functional group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate typically involves the bromination of an appropriate cyclopentanone derivative followed by esterification. One common method includes the reaction of cyclopentanone with bromoethanol in the presence of a strong acid catalyst to form the bromoethyl derivative. This intermediate is then reacted with ethyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of ethyl 1-(2-substituted-ethyl)-2-oxocyclopentane-1-carboxylate.

    Reduction: Formation of ethyl 1-(2-bromoethyl)-2-hydroxycyclopentane-1-carboxylate.

    Oxidation: Formation of ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylic acid.

Scientific Research Applications

Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The bromoethyl group can undergo nucleophilic substitution, while the ketone and ester groups can participate in various organic transformations. These interactions are facilitated by the compound’s ability to stabilize transition states and intermediates during chemical reactions.

Comparison with Similar Compounds

Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate can be compared with similar compounds such as:

    Ethyl 1-(2-chloroethyl)-2-oxocyclopentane-1-carboxylate: Similar structure but with a chloroethyl group instead of bromoethyl, leading to different reactivity and applications.

    Ethyl 1-(2-iodoethyl)-2-oxocyclopentane-1-carboxylate: Contains an iodoethyl group, which can undergo different substitution reactions compared to the bromoethyl derivative.

    Ethyl 1-(2-hydroxyethyl)-2-oxocyclopentane-1-carboxylate: Features a hydroxyethyl group, making it more hydrophilic and suitable for different chemical environments.

The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile intermediate in various chemical processes.

Properties

IUPAC Name

ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO3/c1-2-14-9(13)10(6-7-11)5-3-4-8(10)12/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNXGRLAIMVAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562795
Record name Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33229-08-2
Record name Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate
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Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate
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Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate
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Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate

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